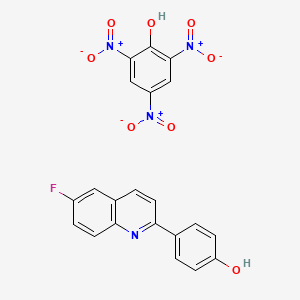
4-(6-Fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoroquinolin-2-yl)phenol typically involves the introduction of a fluoro group into the quinoline ring, followed by the attachment of a phenol group. This can be achieved through various organic synthesis techniques, including nucleophilic aromatic substitution and electrophilic aromatic substitution.
For 2,4,6-trinitrophenol, the preparation involves the nitration of phenol using concentrated nitric acid in the presence of sulfuric acid. This process introduces nitro groups at the 2, 4, and 6 positions of the phenol ring .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol (picric acid) is typically carried out through the nitration of phenol using a mixture of concentrated nitric and sulfuric acids. This method is efficient and yields high purity picric acid .
Chemical Reactions Analysis
Types of Reactions
4-(6-Fluoroquinolin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups in 2,4,6-trinitrophenol can be reduced to amines.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride can be used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Aminophenols and other reduced derivatives.
Substitution: Halogenated phenols and quinolines.
Scientific Research Applications
4-(6-Fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: Used in the production of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(6-Fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol involves its interaction with various molecular targets. The fluoroquinoline moiety can intercalate with DNA, inhibiting DNA replication and transcription. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, generating reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler aromatic compound with a hydroxyl group.
Quinoline: A heterocyclic aromatic compound without the fluoro or phenol groups.
2,4-Dinitrophenol: A nitroaromatic compound with two nitro groups instead of three
Uniqueness
4-(6-Fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol is unique due to the combination of a fluoroquinoline and a trinitrophenol moiety. This dual structure imparts unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
89562-54-9 |
|---|---|
Molecular Formula |
C21H13FN4O8 |
Molecular Weight |
468.3 g/mol |
IUPAC Name |
4-(6-fluoroquinolin-2-yl)phenol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C15H10FNO.C6H3N3O7/c16-12-4-8-15-11(9-12)3-7-14(17-15)10-1-5-13(18)6-2-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-9,18H;1-2,10H |
InChI Key |
VQDDOBMUFBXTSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)F)O.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-benzamido-3-[4-(bis(2-hydroxyethyl)amino)phenyl]prop-2-enoate](/img/structure/B14372460.png)
![Piperidine, 1-[(4-methylphenyl)sulfonyl]-2-(2-oxo-2-phenylethyl)-](/img/structure/B14372466.png)
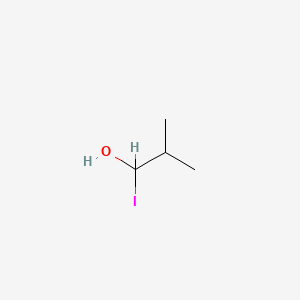
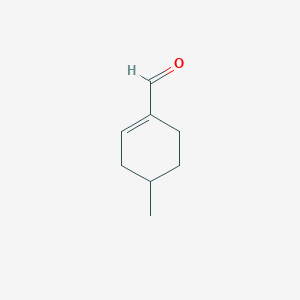
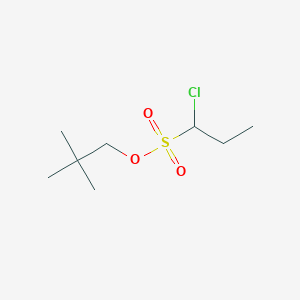
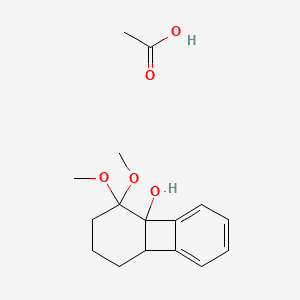
![5,7,7-Trimethyl-2-pentyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14372506.png)
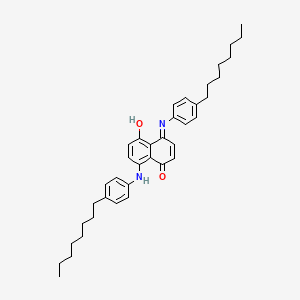
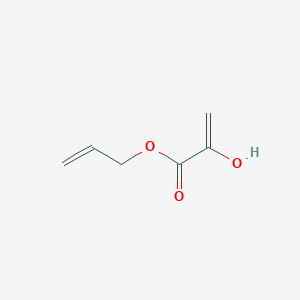
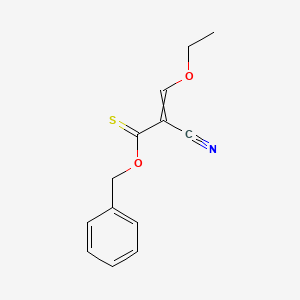
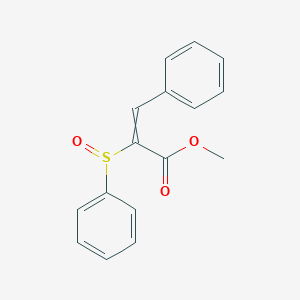

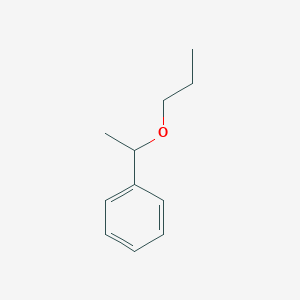
![2-[[(5-Fluoro-2-methoxyphenyl)-phenylmethylidene]amino]acetamide](/img/structure/B14372534.png)
